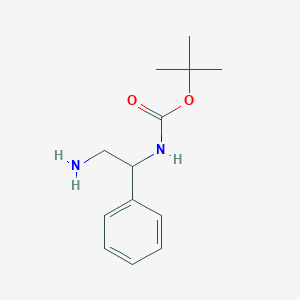
tert-Butyl (2-amino-1-phenylethyl)carbamate
Vue d'ensemble
Description
tert-Butyl (2-amino-1-phenylethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group, which is a common protecting group in organic synthesis for amines. The compound's relevance is highlighted by its role in the synthesis of chiral organoselenanes and organotelluranes, as well as its use in the preparation of handles for solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of tert-butyl (2-amino-1-phenylethyl)carbamate and related compounds involves several key steps. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are related to tert-butyl carbamates, can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . N-tert-butanesulfinyl imines, another related group, are synthesized by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, and these imines are versatile intermediates for the asymmetric synthesis of amines . Additionally, the enzymatic kinetic resolution of tert-butyl carbamates using lipase-catalyzed transesterification has been studied, leading to optically pure enantiomers .
Molecular Structure Analysis
The molecular structure of tert-butyl (2-amino-1-phenylethyl)carbamate is not directly discussed in the provided papers. However, the structure of related compounds, such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, suggests that the tert-butyl carbamate moiety is a significant structural feature that influences the reactivity and stability of these molecules .
Chemical Reactions Analysis
tert-Butyl carbamates undergo various chemical reactions that demonstrate their utility as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . N-tert-butanesulfinyl imines are activated by the tert-butanesulfinyl group for the addition of different classes of nucleophiles and can be cleaved by acid treatment after nucleophilic addition . Moreover, tert-butyl carbamates can be transformed into cyclic carbamates using tert-butyldimethylsilyl carbamate in stereoselective syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (2-amino-1-phenylethyl)carbamate are not explicitly detailed in the provided papers. However, the stability of related carbamate compounds under various conditions, such as resistance to acidolysis, suggests that tert-butyl carbamates are stable under a range of synthetic conditions . The enzymatic resolution of tert-butyl carbamates also indicates that they can exhibit high enantioselectivity, which is crucial for the synthesis of chiral compounds .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Tert-Butyl (2-amino-1-phenylethyl)carbamate derivatives serve as key intermediates in the synthesis of a wide range of biologically active molecules. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a crucial intermediate in the synthesis of omisertinib (AZD9291), a medication used for treating certain types of cancer. This compound was synthesized through a multi-step process involving acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Methodological Advances in Organic Synthesis
The compound also finds application in methodological advancements in organic synthesis. An example includes the thionyl chloride-mediated synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, which demonstrates an efficient chiral inversion and offers significant advantages in simplicity, cost efficiency, yield, and purification over previously reported methods (Li, Mei, Gao, Li, Yan, & Che, 2015).
Catalysis and Green Chemistry
In the realm of catalysis and green chemistry, tert-butyl (2-amino-1-phenylethyl)carbamate derivatives are used in innovative reactions. For instance, cyclizative atmospheric CO2 fixation by unsaturated amines with tert-butyl hypoiodite (t-BuOI) leading to cyclic carbamates showcases the utilization of this compound in environmentally friendly synthesis approaches (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Enzymatic Kinetic Resolution
Furthermore, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate highlights its role in producing chiral intermediates for further synthesis. This process utilized lipase-catalyzed transesterification, achieving excellent enantioselectivity and providing a pathway to optically pure enantiomers of the carbamate, which are valuable in asymmetric synthesis (Piovan, Pasquini, & Andrade, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-1-phenylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALRZPKODHZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587610 | |
| Record name | tert-Butyl (2-amino-1-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-amino-1-phenylethyl)carbamate | |
CAS RN |
142910-85-8 | |
| Record name | tert-Butyl (2-amino-1-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-amino-1-phenylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



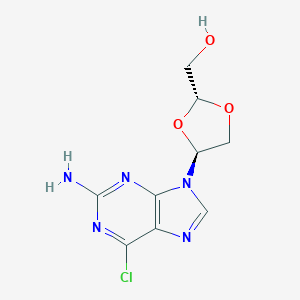
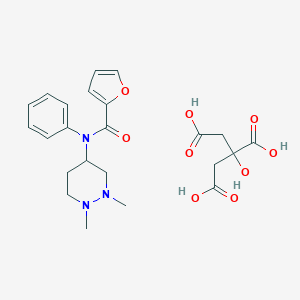
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)
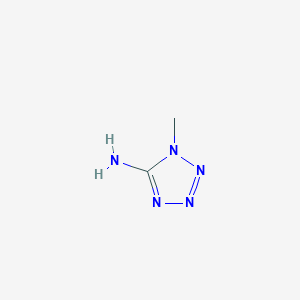
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
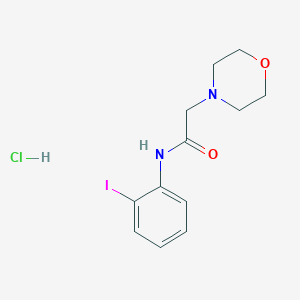

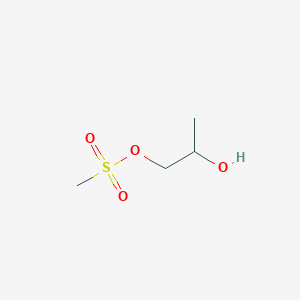
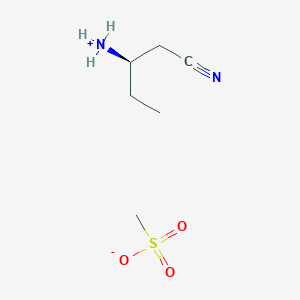
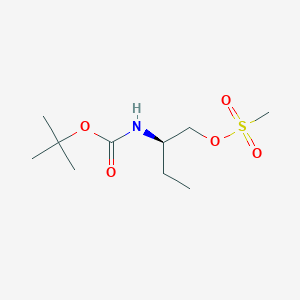
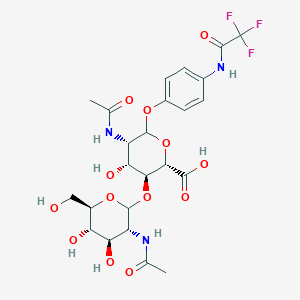
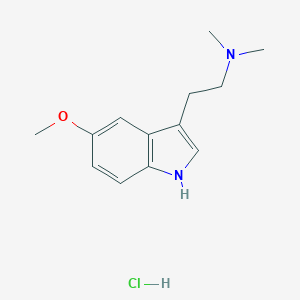
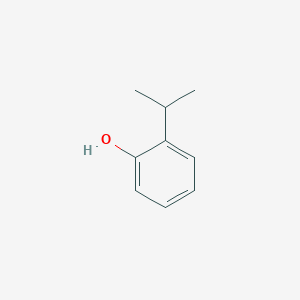
![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)